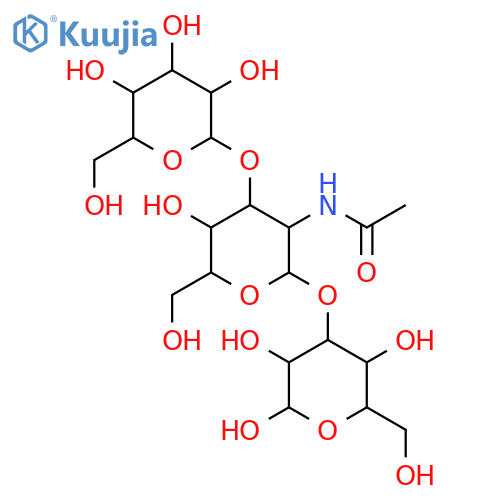Cas no 75645-27-1 (Lacto-N-triose II)

Lacto-N-triose II structure
商品名:Lacto-N-triose II
Lacto-N-triose II 化学的及び物理的性質
名前と識別子
-
- N-[(2S,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2-[(2S,3R,4S,5S,6R)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetami
- 3)-O-b-D-galactopyranosyl-(1®
- D-Glucose,O-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1®
- Lacto-N-Triaose
- LNT2
- Lacto-N-triose II
- LNT II; alpha-D-Galactopyranose, O-beta-D-galactopyranosyl-(1-3)-O-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1-3)-; Hexopyranosyl-(1->3)-2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranosyl-(1->3)hexopyranose
- Lacto-N-triose I
- alpha-D-Galactopyranose, O-beta-D-galactopyranosyl-(1-3)-O-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1-3)-
- Hexopyranosyl-(1->3)-2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranosyl-(1->3)hexopyranose
- DTXSID90982866
- CHEBI:193905
- N-[(2S,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2-[(2S,3R,4S,5S,6R)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide
- 1ST177380
- 75645-27-1
- 64317-83-5
- D-Glucose,O-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1®3)-O-b-D-galactopyranosyl-(1®4)-
- N-[(2S,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-4-{[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-2-{[(2S,3R,4S,5S,6R)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy}oxan-3-yl]acetamide
- DA-64847
-
- MDL: MFCD15145467
- インチ: InChI=1S/C20H35NO16/c1-5(25)21-9-12(28)10(26)6(2-22)34-19(9)37-17-11(27)7(3-23)35-20(15(17)31)36-16-8(4-24)33-18(32)14(30)13(16)29/h6-20,22-24,26-32H,2-4H2,1H3,(H,21,25)
- InChIKey: CRTJRHPGCOAOQC-UHFFFAOYSA-N
- ほほえんだ: CC(=O)NC1C(O)C(O)C(CO)OC1OC1C(O)C(CO)OC(OC2C(O)C(O)C(O)OC2CO)C1O
計算された属性
- せいみつぶんしりょう: 545.196
- どういたいしつりょう: 545.196
- 同位体原子数: 0
- 水素結合ドナー数: 11
- 水素結合受容体数: 16
- 重原子数: 37
- 回転可能化学結合数: 8
- 複雑さ: 747
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 15
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 278A^2
- 疎水性パラメータ計算基準値(XlogP): -5.8
じっけんとくせい
- 密度みつど: 1.71
- ふってん: 962.8°C at 760 mmHg
- フラッシュポイント: 536.1°C
- 屈折率: 1.65
Lacto-N-triose II 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| BAI LING WEI Technology Co., Ltd. | 9075858-10MG |
Lacto-N-triose II, 95% |
75645-27-1 | 95% | 10MG |
¥ 3675 | 2022-04-26 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY297726-0.005g |
Lacto-N-triose Ⅱ |
75645-27-1 | ≥90% | 0.005g |
¥4400.0 | 2023-09-15 | |
| TRC | L208425-.25mg |
Lacto-N-triose II |
75645-27-1 | .25mg |
166.00 | 2021-08-04 | ||
| eNovation Chemicals LLC | Y1191721-0.01g |
Lacto-N-triose |
75645-27-1 | 90% | 0.01g |
$935 | 2024-07-28 | |
| Cooke Chemical | LN285689-5mg |
Lacto-N-triose II |
75645-27-1 | 90% | 5mg |
RMB 7360.00 | 2025-02-21 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY297726-0.01g |
Lacto-N-triose Ⅱ |
75645-27-1 | ≥90% | 0.01g |
¥7650.0 | 2023-09-15 | |
| eNovation Chemicals LLC | Y1191721-0.005g |
Lacto-N-triose |
75645-27-1 | 90% | 0.005g |
$535 | 2024-07-28 | |
| Ambeed | A1509011-25mg |
N-((2S,3R,4R,5S,6R)-2-(((2R,3S,4S,5R,6S)-3,5-Dihydroxy-2-(hydroxymethyl)-6-(((2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxy)tetrahydro-2H-pyran-4-yl)oxy)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide |
75645-27-1 | 95% | 25mg |
$1962.0 | 2024-04-17 | |
| 1PlusChem | 1P008Q3I-5mg |
N-[(2S,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2-[(2S,3R,4S,5S,6R)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |
75645-27-1 | 95% | 5mg |
$546.00 | 2024-04-21 | |
| Aaron | AR008QBU-5mg |
N-[(2S,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2-[(2S,3R,4S,5S,6R)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |
75645-27-1 | 95% | 5mg |
$591.00 | 2025-01-23 |
Lacto-N-triose II 関連文献
-
Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440
-
Wentao Wang,Tao Zheng,Qicheng Zhang,Fan Wu,Yihan Liu,Lin Zhang,Jun Zhang,Mingqian Wang,Yi Sun Biomater. Sci., 2020,8, 1748-1758
-
5. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722
75645-27-1 (Lacto-N-triose II) 関連製品
- 120864-60-0(D-Glucose, O-6-deoxy-a-L-galactopyranosyl-(1®2)-O-b-D-galactopyranosyl-(1®3)-O-[6-deoxy-a-L-galactopyranosyl-(1®4)]-O-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1®3)-O-b-D-galactopyranosyl-(1®4)-O-[6-deoxy-a-L-galactopyranosyl-(1®3)]-O-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1®3)-O-b-D-galactopyranosyl-(1®4)-)
- 1398-61-4(Chitin, Practical Grade)
- 83512-85-0(Carboxymethyl chitosan)
- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)
- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)
- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)
- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)
- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)
- 2230780-65-9(IL-17A antagonist 3)
- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)
推奨される供給者
Amadis Chemical Company Limited
(CAS:75645-27-1)Lacto-N-triose II

清らかである:99%/99%/99%/99%
はかる:1mg/5mg/10mg/25mg
価格 ($):275.0/718.0/1040.0/1766.0